molecular formula C13H14N2O3 B13878002 N,6-dimethoxy-N-methylquinoline-2-carboxamide

N,6-dimethoxy-N-methylquinoline-2-carboxamide

Cat. No.: B13878002
M. Wt: 246.26 g/mol
InChI Key: NAKGZRXCFGQAKQ-UHFFFAOYSA-N
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Description

N,6-Dimethoxy-N-methylquinoline-2-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structure, has garnered interest for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethoxy-N-methylquinoline-2-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the amidation of quinoline-2-carboxylic acid with N-methylamine in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethoxy-N-methylquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

N,6-Dimethoxy-N-methylquinoline-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison: N,6-Dimethoxy-N-methylquinoline-2-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Compared to other quinoline derivatives, it may exhibit enhanced antimicrobial and anticancer properties due to the presence of methoxy and methyl groups .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N,6-dimethoxy-N-methylquinoline-2-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-15(18-3)13(16)12-6-4-9-8-10(17-2)5-7-11(9)14-12/h4-8H,1-3H3

InChI Key

NAKGZRXCFGQAKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC2=C(C=C1)C=C(C=C2)OC)OC

Origin of Product

United States

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